molecular formula C14H22O2 B14849332 3-Tert-butoxy-2-tert-butylphenol

3-Tert-butoxy-2-tert-butylphenol

Cat. No.: B14849332
M. Wt: 222.32 g/mol
InChI Key: CMVBZIHJSXDVOM-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-tert-butylphenol is an organic compound characterized by the presence of a tert-butoxy group and a tert-butyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2-tert-butylphenol with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, altering the compound’s properties.

    Substitution: The tert-butoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Tert-butoxy-2-tert-butylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butoxy and tert-butyl groups can modulate the compound’s lipophilicity and stability, affecting its overall behavior in biological systems.

Comparison with Similar Compounds

    3-Tert-butylphenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups, leading to increased steric hindrance and altered reactivity.

    4-Tert-butylphenol: The tert-butyl group is positioned differently, affecting the compound’s chemical behavior.

Uniqueness: 3-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butoxy and tert-butyl groups, which confer distinct chemical properties and reactivity patterns. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-tert-butyl-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O2/c1-13(2,3)12-10(15)8-7-9-11(12)16-14(4,5)6/h7-9,15H,1-6H3

InChI Key

CMVBZIHJSXDVOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1OC(C)(C)C)O

Origin of Product

United States

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